molecular formula C13H10ClNO4S B6393364 2-Chloro-5-(4-methylsulfonylphenyl)isonicotinic acid CAS No. 1258632-87-9

2-Chloro-5-(4-methylsulfonylphenyl)isonicotinic acid

Cat. No.: B6393364
CAS No.: 1258632-87-9
M. Wt: 311.74 g/mol
InChI Key: ZVWRJFJIBFMMMO-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-methylsulfonylphenyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a chloro group at the second position, a methylsulfonylphenyl group at the fifth position, and a carboxylic acid group on the pyridine ring

Properties

IUPAC Name

2-chloro-5-(4-methylsulfonylphenyl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO4S/c1-20(18,19)9-4-2-8(3-5-9)11-7-15-12(14)6-10(11)13(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWRJFJIBFMMMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C=C2C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90688194
Record name 2-Chloro-5-[4-(methanesulfonyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258632-87-9
Record name 2-Chloro-5-[4-(methanesulfonyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4-methylsulfonylphenyl)isonicotinic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 2-chloropyridine, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as iron powder or catalytic hydrogenation.

    Sulfonylation: The amine group is then reacted with methylsulfonyl chloride to introduce the methylsulfonyl group.

    Carboxylation: Finally, the compound undergoes carboxylation to introduce the carboxylic acid group, completing the synthesis of 2-Chloro-5-(4-methylsulfonylphenyl)isonicotinic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4-methylsulfonylphenyl)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-Chloro-5-(4-methylsulfonylphenyl)isonicotinic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and antimicrobial agent.

    Material Science: The compound can be used in the synthesis of advanced materials with specific properties.

    Biological Research: It is used in studies related to enzyme inhibition and protein interactions.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-methylsulfonylphenyl)isonicotinic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its anti-inflammatory or antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(4-methylsulfonylphenyl)isonicotinic acid is unique due to the presence of the methylsulfonyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.

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